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molecular formula C11H17NO6 B1383051 tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate CAS No. 84080-68-2

tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate

Cat. No. B1383051
M. Wt: 259.26 g/mol
InChI Key: JDPTWNBRKKNMHW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731443

Procedure details

To a solution of tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate (syn isomer) (51.9 g) in glacial acetic acid (52 ml) was slowly added sulfuryl chloride (72.2 ml) at 40° C. with stirring. The reaction mixture was stirred at the same temperature for an hour. The resultant solution was concentrated under reduced pressure and the residual oil was dissolved in ethyl acetate (300 ml). The ethyl acetate layer was washed with 10% hydrochloric acid once and washed with a saturated aqueous solution of sodium chloride four times. The separated organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residual oil was diluted with n-hexane (100 ml) and evaporated under reduced pressure. The white crystalline precipitates were washed with diisopropyl ether (100 ml). The precipitates were collected by filtration, dried under reduced pressure to give crystalline 4-chloro-2-methoxycarbonylmethoxyimino-3-oxobutyric acid (syn isomer) (13.4 g), mp. 127° to 128.5° C.
Name
tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
72.2 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][O:6][N:7]=[C:8]([C:16](=[O:18])[CH3:17])[C:9]([O:11]C(C)(C)C)=[O:10])=[O:4].S(Cl)([Cl:22])(=O)=O>C(O)(=O)C>[Cl:22][CH2:17][C:16](=[O:18])[C:8](=[N:7][O:6][CH2:5][C:3]([O:2][CH3:1])=[O:4])[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate
Quantity
51.9 g
Type
reactant
Smiles
COC(=O)CON=C(C(=O)OC(C)(C)C)C(C)=O
Step Two
Name
Quantity
72.2 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for an hour
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in ethyl acetate (300 ml)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with 10% hydrochloric acid once
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residual oil was diluted with n-hexane (100 ml)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The white crystalline precipitates
WASH
Type
WASH
Details
were washed with diisopropyl ether (100 ml)
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(C(=O)O)=NOCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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